4-Bromo-1-phenyl-1H-pyrazole chemical properties
4-Bromo-1-phenyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to 4-Bromo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Reactivity
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-1-phenyl-1H-pyrazole has emerged as a highly versatile and valuable intermediate, providing a robust scaffold for the construction of complex molecular architectures. Its unique combination of a stable pyrazole core, a reactive bromine handle, and a modulating phenyl group makes it an indispensable tool in the medicinal chemist's arsenal.
This guide offers a comprehensive exploration of the core chemical properties, synthesis, and key reactions of 4-Bromo-1-phenyl-1H-pyrazole. It is designed to provide not just data, but field-proven insights into its application, enabling researchers to leverage its full potential in their synthetic endeavors.
Core Physicochemical & Structural Properties
4-Bromo-1-phenyl-1H-pyrazole is a solid at room temperature, valued for its stability and predictable reactivity.[1] The bromine atom at the C4 position is the primary site for synthetic elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 15115-52-3 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | [1][3] |
| Molecular Weight | 223.07 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | 4-bromo-1-phenyl-1H-pyrazole | [3] |
| InChI Key | DWPRPWBNLNTEFZ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)Br | [3] |
| Storage | Refrigerator, dry, well-ventilated place | [4] |
Synthesis of 4-Bromo-1-phenyl-1H-pyrazole
The synthesis of this key intermediate can be achieved through several routes. A prevalent and efficient method involves the direct bromination of the parent 1-phenyl-1H-pyrazole. This electrophilic aromatic substitution targets the C4 position of the pyrazole ring, which is activated towards such reactions. An alternative, one-pot approach involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine, followed by in-situ bromination.[5]
Example Protocol: Direct Bromination of 1-Phenyl-1H-pyrazole
This protocol describes a standard laboratory procedure for the synthesis of 4-Bromo-1-phenyl-1H-pyrazole. The choice of a brominating agent like N-Bromosuccinimide (NBS) offers a milder and more selective alternative to liquid bromine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-1-phenyl-1H-pyrazole.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 4-Bromo-1-phenyl-1H-pyrazole is primarily derived from the reactivity of its carbon-bromine bond. This site serves as a versatile handle for introducing a wide range of functional groups and building complex molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern drug discovery for constructing the biaryl and vinyl-aryl linkages prevalent in many pharmacologically active molecules.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (such as 4-Bromo-1-phenyl-1H-pyrazole) in the presence of a palladium catalyst and a base.[9][10] This reaction is favored in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole with Phenylboronic Acid
This protocol is a self-validating system; successful formation of the biphenyl product confirms the catalytic cycle's efficiency under the chosen conditions.
-
Inert Atmosphere: To a microwave vial or Schlenk flask, add 4-Bromo-1-phenyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture with stirring. Temperatures can range from 80-120 °C, often facilitated by microwave irradiation to reduce reaction times.[10]
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then dried and concentrated. Purification via column chromatography yields the desired 4-phenyl-1-phenyl-1H-pyrazole.
Heck-Mizoroki Reaction
The Heck reaction provides a reliable method for the arylation of alkenes.[11] It couples 4-Bromo-1-phenyl-1H-pyrazole with an alkene (e.g., an acrylate or styrene) using a palladium catalyst and a base, forming a new carbon-carbon bond at the vinylic position.[12][13] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates, which are precursors to a variety of complex molecules.
Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in drugs targeting a wide range of diseases.[14] Derivatives of 4-Bromo-1-phenyl-1H-pyrazole are integral to the synthesis of compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.[15][16] The bromine atom allows for late-stage functionalization, a critical strategy in drug development for rapidly generating analogues to optimize potency, selectivity, and pharmacokinetic properties.[15]
Beyond pharmaceuticals, these compounds are used as building blocks for organic materials, including polymers and organic light-emitting diodes (OLEDs), where the tunable electronic properties of the pyrazole ring are advantageous.[17]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is critical. 4-Bromo-1-phenyl-1H-pyrazole requires careful handling in a well-ventilated area or chemical fume hood.[4]
Hazard & Precautionary Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.[18]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves and a lab coat.[19]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits may be exceeded.[4]
Conclusion
4-Bromo-1-phenyl-1H-pyrazole is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its C-Br bond make it an enabling scaffold for accessing novel chemical space. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reaction protocols is essential for the efficient design and execution of synthetic campaigns aimed at creating next-generation functional molecules.
References
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Prasath, R., & Bhavana, P. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. Available from: [Link]
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Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Available from: [Link]
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